Malononitrile, (5-nitrovanillylidene)-

説明

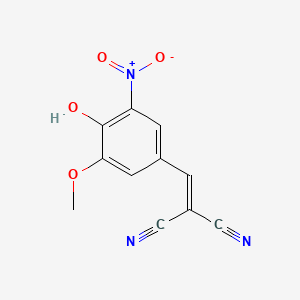

Malononitrile, (5-nitrovanillylidene)- is an organic compound that features a nitrile group and a nitrovanillylidene moiety. This compound is known for its unique reactivity and is widely used in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Malononitrile, (5-nitrovanillylidene)- can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base such as potassium hydroxide or N-methylmorpholine . The reaction typically occurs in an ethanol solvent at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of malononitrile derivatives often involves the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel . The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired product.

化学反応の分析

Types of Reactions

Malononitrile, (5-nitrovanillylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted nitriles, and various heterocyclic compounds.

科学的研究の応用

Malononitrile, (5-nitrovanillylidene)- has a wide range of applications in scientific research:

作用機序

The mechanism of action of malononitrile, (5-nitrovanillylidene)- involves its ability to act as an electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

Benzylidenemalononitrile: Similar in structure but lacks the nitro group.

Malononitrile: The parent compound without the benzylidene moiety.

Arylidenemalononitriles: A class of compounds with varying substituents on the aryl group.

Uniqueness

Malononitrile, (5-nitrovanillylidene)- is unique due to the presence of both the nitrile and nitrovanillylidene groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

生物活性

Malononitrile, specifically in the context of its derivative (5-nitrovanillylidene)-, has garnered attention for its diverse biological activities. This compound is a part of a larger class of nitriles that exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

Malononitrile is characterized by its dicarbonitrile structure, which allows for various chemical modifications. The derivative (5-nitrovanillylidene)- is synthesized through a reaction involving malononitrile and substituted aldehydes, typically utilizing methods such as the Knoevenagel condensation. This process not only yields the desired compound but also facilitates further functionalization that enhances its biological properties .

Biological Activities

1. Anti-inflammatory Properties

Research indicates that malononitrile derivatives exhibit significant anti-inflammatory activity. Studies have shown that these compounds can inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, exposure to certain derivatives has resulted in decreased mRNA expressions of iNOS and COX-2 compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Malononitrile Derivatives

| Compound | Effect on iNOS | Effect on COX-2 | Reference |

|---|---|---|---|

| (5-nitrovanillylidene)- | Significant inhibition | Significant inhibition | |

| Indomethacin | Reference standard | Reference standard |

2. Antimicrobial Activity

The antimicrobial potential of malononitrile derivatives has also been documented. Compounds derived from malononitrile have shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some derivatives were reported to be effective against strains such as Staphylococcus aureus and E. coli .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (5-nitrovanillylidene)- | Staphylococcus aureus | 128-256 | |

| Other derivatives | E. coli | 15 mm inhibition zone |

3. Anticancer Activity

The anticancer properties of malononitrile derivatives have been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including epidermoid carcinoma and colon cancer cells. For example, one study showed that specific derivatives could induce apoptosis in cancer cells through oxidative stress mechanisms .

Table 3: Anticancer Activity

Case Studies

Several case studies highlight the practical applications and effectiveness of malononitrile derivatives in biological contexts:

- Study on Inflammation : In a controlled experiment involving rat-derived chondrocytes, treatment with a specific malononitrile derivative resulted in significant suppression of interleukin-1β and nitric oxide production, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : A study conducted on multiple bacterial strains demonstrated that malononitrile derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

特性

IUPAC Name |

2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOXUSIEQFFVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144169 | |

| Record name | Malononitrile, (5-nitrovanillylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101756-38-1 | |

| Record name | Malononitrile, (5-nitrovanillylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (5-nitrovanillylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。